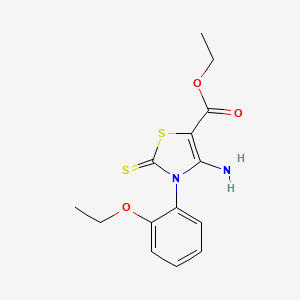

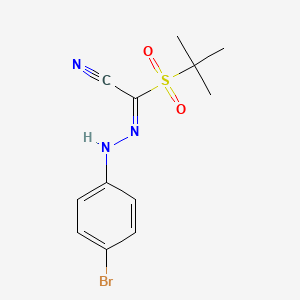

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

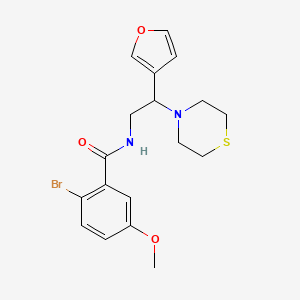

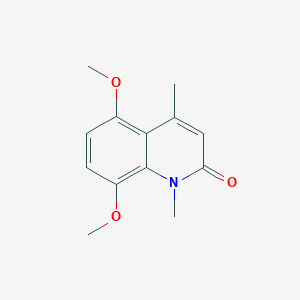

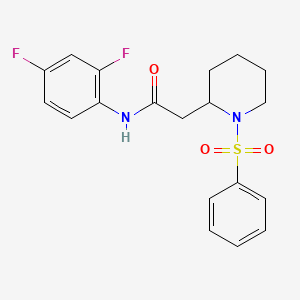

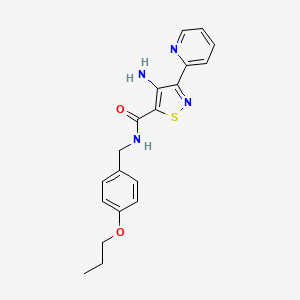

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Multi-Coupling Reagent

3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, demonstrating the compound's utility as a versatile multi-coupling reagent in organic synthesis (Auvray, Knochel, & Normant, 1985).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as intermediates for asymmetric amine synthesis, highlighting their role in creating a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This demonstrates the application of tert-butylsulfonyl functionalities in stereoselective synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Agent Synthesis

The synthesis of substituted phenyl azetidines, potentially as antimicrobial agents, involves reactions with bromophenyl derivatives, highlighting the role of bromoaniline functionalities in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Nanocatalyst Development

2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 demonstrates the application of sulfonyl groups in developing magnetic nanocatalysts for the synthesis of tetrazoles, showcasing innovative approaches in green chemistry (Ghasemzadeh & Akhlaghinia, 2017).

Aminohydroxylation and Aziridination of Olefins

Tert-butylsulfonamide serves as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This illustrates the utility of tert-butylsulfonyl derivatives in facilitating nitrogen insertion reactions, critical for synthesizing nitrogen-containing organic compounds (Gontcharov, Liu, & Sharpless, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLPFTNJDKNMGC-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)

![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)